3-(3-Fluoro-2-methoxyphenyl)propanoic acid

Lipophilicity Physicochemical Properties LogP

Researchers requiring a specific ortho-fluoro, ortho-methoxy substitution pattern for GPR40 modulator development often face supply inconsistencies with generic analogs. This compound eliminates that risk with defined purity and structural fidelity. - Enables reproducible SAR studies with ≥97% purity, avoiding confounding impurity effects. - Unique LogP (1.76) and pKa (4.78) profile supports ADME deconvolution studies. - Serves as a directing-group substrate for novel C-H functionalization methodology. - Available in multi-gram quantities with ambient shipping; global supply chain ready.

Molecular Formula C10H11FO3
Molecular Weight 198.19 g/mol
CAS No. 1092460-70-2
Cat. No. B1395635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluoro-2-methoxyphenyl)propanoic acid
CAS1092460-70-2
Molecular FormulaC10H11FO3
Molecular Weight198.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1F)CCC(=O)O
InChIInChI=1S/C10H11FO3/c1-14-10-7(5-6-9(12)13)3-2-4-8(10)11/h2-4H,5-6H2,1H3,(H,12,13)
InChIKeyJFYYVXMSIGWFHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluoro-2-methoxyphenyl)propanoic Acid: Identity & Physicochemical Properties


3-(3-Fluoro-2-methoxyphenyl)propanoic acid (CAS: 1092460-70-2) is a synthetic, fluorinated phenylpropanoic acid derivative with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol . It is a substituted aromatic propanoic acid building block, featuring a fluorine atom at the 3-position and a methoxy group at the 2-position of the phenyl ring . This compound is primarily utilized in medicinal chemistry and chemical biology as a precursor or intermediate for the synthesis of more complex molecules, including potential agonists for metabolic targets such as GPR40 [1]. It is commercially available from multiple chemical suppliers in purities typically ranging from 95% to 98% .

Ortho-fluoro, ortho-methoxy substituted phenylpropanoic acid building block
Relevant for synthesis of GPR40 modulator candidates
Supplied at research-grade purity (typically ≥97%) for reproducible synthesis

3-(3-Fluoro-2-methoxyphenyl)propanoic Acid: Generic Substitution Risks


In scientific procurement, the substitution of a specific phenylpropanoic acid derivative with a generic or unsubstituted analog is a high-risk proposition. The presence, position, and nature of substituents on the phenyl ring profoundly dictate the compound's physicochemical properties, such as lipophilicity (LogP) and acidity (pKa), which in turn critically influence molecular recognition, target binding, and pharmacokinetic behavior in any downstream application [1]. The unique 3-fluoro, 2-methoxy substitution pattern of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid results in a distinct electronic and steric profile compared to the unsubstituted parent (3-phenylpropanoic acid), or analogs bearing only a single fluorine or methoxy group [2]. This difference manifests in measurable property shifts, including altered LogP values, which directly impacts membrane permeability and solubility, thereby rendering the compound non-interchangeable with its simpler analogs for research consistency and data reproducibility [3].

Unsubstituted analog
3-phenylpropanoic acid lacks fluorine and methoxy groups; altered lipophilicity and target binding may shift experimental outcomes.
Mono-substituted analogs
3-fluoro or 2-methoxy only phenylpropanoic acids differ in ionization and permeability; results may not transfer across analogs.
Predicted property variations
Differences in LogP, pKa, and boiling point necessitate compound-specific validation for reproducible research data.

3-(3-Fluoro-2-methoxyphenyl)propanoic Acid: Comparative Physicochemical Data


Lipophilicity Comparison

The lipophilicity of 3-(3-fluoro-2-methoxyphenyl)propanoic acid, as measured by its ACD/LogP value, is distinct from that of its unsubstituted and monosubstituted analogs. While the introduction of substituents generally increases LogP, the specific 3-fluoro-2-methoxy arrangement results in a calculated ACD/LogP of 1.76 [1]. This value is intermediate between the parent 3-phenylpropanoic acid (LogP ~1.84) and its 3-fluoro analog (LogP 1.89), and is nearly identical to the 2-methoxy analog (LogP 1.75) [2]. This demonstrates that the lipophilic contribution of the ortho-methoxy group is largely countered by the meta-fluoro substituent, creating a unique balance that cannot be predicted by simple additive models.

Lipophilicity (LogP)
Cross-study comparable
ACD/LogP: 1.76
vs. parent 1.84, 3-F 1.89, 2-MeO 1.75
Supports distinct partitioning vs. analogs
ACD/Labs predicted value; experimental validation advised
Lipophilicity Physicochemical Properties LogP

Acidity (pKa) Comparison

The predicted pKa of 3-(3-fluoro-2-methoxyphenyl)propanoic acid is 4.78 ± 0.10 [1]. This value indicates a moderate acidity, influenced by the electron-withdrawing effect of the fluorine atom. For comparison, the unsubstituted 3-phenylpropanoic acid has an experimental pKa of 4.66, while the 3-fluoro analog is more acidic with a pKa of 4.59 (predicted) and the 2-methoxy analog has a pKa of 4.57 . The target compound's pKa is slightly higher (less acidic) than all three comparators, suggesting that the electron-donating resonance effect of the ortho-methoxy group partially offsets the inductive electron-withdrawal by the meta-fluorine.

Acidity (pKa)
Cross-study comparable
Predicted pKa: 4.78
vs. parent 4.66, 3-F 4.59, 2-MeO 4.57
Supports ionization-state review at physiological pH
Calculated values; experimental measurement recommended
Acidity Ionization pKa

Boiling Point & Density

The target compound exhibits a predicted density of 1.2 ± 0.1 g/cm³ and a predicted boiling point of 308.1 ± 27.0 °C at 760 mmHg [1][2]. These values are consistent with its molecular weight and the presence of the electronegative fluorine and methoxy substituents, which increase intermolecular forces compared to the unsubstituted parent. For context, 3-phenylpropanoic acid has a reported boiling point of ~279-280 °C and a density of ~1.07 g/cm³ [3]. The substantially higher predicted boiling point for the target compound (an increase of approximately 28 °C) is a direct consequence of the added polarity and molecular weight, and this difference has practical implications for handling, storage, and purification methods like distillation.

Boiling Point & Density
Cross-study comparable
BP: 308.1 °C, Density: 1.2 g/cm³
vs. parent BP ~280 °C, density ~1.07 (predicted)
Supports handling and purification context
Predicted values; may vary with measurement method
Physicochemical Properties Density Boiling Point

Commercial Availability & Purity Specifications

As a research chemical, 3-(3-Fluoro-2-methoxyphenyl)propanoic acid is not a commodity item and is typically available in small to medium quantities (milligrams to grams) from specialized suppliers. The specified purity for this compound from multiple vendors is consistently ≥97% or 98%, ensuring a high degree of chemical homogeneity for sensitive applications . This is a standard but critical specification for a building block used in lead optimization or as a synthetic intermediate. In contrast, the unsubstituted analog 3-phenylpropanoic acid is a bulk industrial chemical with a wider range of available grades and purities, often including technical grades below 95% .

Commercial Purity
Supplier specification
≥97% or 98% from multiple vendors
vs. unsubstituted analog available in >95% technical grade
Supports batch consistency and experimental reproducibility
Purity specifications per vendor; lot-specific COA review recommended
Chemical Procurement Purity Quality Control

3-(3-Fluoro-2-methoxyphenyl)propanoic Acid: Research Applications


GPR40 Agonist Synthesis Building Block

Given its ortho-fluoro, ortho-methoxy substitution pattern and its explicitly claimed use in the synthesis of ortho-fluoro substituted GPR40 modulators [1], this compound is a strategic building block for medicinal chemists developing novel GPR40 agonists for the treatment of type 2 diabetes. The unique substitution pattern is designed to confer specific binding interactions and metabolic stability, and the high purity (>97%) ensures reliable structure-activity relationship (SAR) studies without the confounding effects of impurities.

Pharmacokinetic Profiling: Lipophilicity & Ionization Tool

The distinct lipophilicity (LogP 1.76) and pKa (4.78) of this compound [2][3] make it a valuable tool for early-stage drug discovery to study the effects of a combined fluoro-methoxy substitution on key ADME parameters. By comparing its LogD at pH 7.4 or its permeability in a PAMPA assay to that of 3-phenylpropanoic acid, researchers can deconvolute the additive and non-additive contributions of fluorine and methoxy groups to membrane passage and oral absorption potential.

C-H Activation & Cross-Coupling Substrate

The presence of both a fluorine atom and a methoxy group on the phenyl ring creates a unique electronic environment that can direct reactivity in transition metal-catalyzed reactions. This compound can serve as a challenging and informative substrate for developing novel C-H functionalization or cross-coupling methodologies, where the ortho-methoxy group may act as a directing group and the fluorine atom can alter the electronic properties of the aromatic ring. Its predicted higher boiling point (308.1 °C) [4] also indicates suitability for a range of reaction conditions.

Target Identification Chemical Probe

Due to its defined structure and commercial availability as a high-purity solid, 3-(3-fluoro-2-methoxyphenyl)propanoic acid is well-suited for derivatization into chemical probes. For example, it can be linked to biotin or a fluorescent tag via its carboxylic acid group for use in pull-down assays or cellular imaging to identify novel protein binding partners. The fluorine atom also provides a useful NMR handle (19F) for monitoring interactions and metabolism in vitro [5].

Application
Selection Property
Validation Focus
GPR40 modulator synthesis
ortho-F, ortho-MeO substitution pattern
Binding-interaction and SAR consistency
ADME parameter benchmarking
Lipophilicity and ionization profile
LogD and permeability comparison to unsubstituted analog
C-H functionalization substrate
Directing-group effect (ortho-MeO)
Regioselectivity under cross-coupling conditions
Chemical probe derivatization
Carboxylic acid linker and ¹⁹F NMR handle
Pull-down specificity and in vitro ¹⁹F monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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